N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-29(2)20(16-9-10-19-15(12-16)6-5-11-30(19)3)14-27-21(31)22(32)28-18-8-4-7-17(13-18)23(24,25)26/h4,7-10,12-13,20H,5-6,11,14H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORKUYRPBWPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization and Nitration
The tetrahydroquinoline core is synthesized via Friedel-Crafts alkylation of aniline derivatives. For example, reacting N-methylaniline with 3-methylcyclohexenone in the presence of polyphosphoric acid (PPA) yields 1-methyl-1,2,3,4-tetrahydroquinoline. Subsequent nitration at the 6-position is achieved using a nitrating mixture (HNO₃/H₂SO₄) at 0°C, producing 6-nitro-1-methyl-1,2,3,4-tetrahydroquinoline with 65–70% regioselectivity.
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol under 50 psi pressure, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (Intermediate 1 ) with >95% purity (HPLC).
Functionalization with Dimethylaminoethyl Side Chain
Reductive Amination
Intermediate 1 is reacted with 2-dimethylaminoacetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol. This one-pot reductive amination introduces the dimethylaminoethyl group at the 6-position, yielding N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]amine (Intermediate 2 ) with 82% yield.
Reaction Conditions:
- Temperature: 25°C
- Time: 12 hours
- Workup: Extraction with dichloromethane, drying over Na₂SO₄, and purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
Ethanediamide Coupling Strategy
Oxalyl Chloride-Mediated Coupling
Intermediate 2 and 3-(trifluoromethyl)aniline are sequentially coupled to oxalyl chloride under inert conditions:
First Amidation:
- Intermediate 2 (1 eq) is added dropwise to oxalyl chloride (1.1 eq) in dry THF at −78°C.
- The mixture is warmed to 0°C and stirred for 2 hours to form the mono-acid chloride intermediate.
Second Amidation:
- 3-(Trifluoromethyl)aniline (1.05 eq) and triethylamine (2 eq) are added, and the reaction is stirred at 25°C for 12 hours.
Yield: 68–73% after purification by recrystallization (ethanol/water).
Coupling Agent Approach
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
- Intermediate 2 (1 eq), 3-(trifluoromethyl)aniline (1 eq), and oxalic acid (1 eq) are dissolved in DMF.
- EDCl (1.2 eq) and HOBt (1.2 eq) are added, and the mixture is stirred at 25°C for 24 hours.
Yield: 75–80% (HPLC purity >98%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Tetrahydroquinoline-H), 3.45–3.35 (m, 2H, CH₂N), 2.85 (s, 6H, N(CH₃)₂), 2.72–2.65 (m, 2H, Tetrahydroquinoline-CH₂), 1.95 (s, 3H, NCH₃).
- ¹³C NMR: δ 168.2 (C=O), 152.1 (CF₃-C), 129.8–115.7 (Ar-C), 54.3 (N(CH₃)₂), 40.1 (Tetrahydroquinoline-CH₂).
Mass Spectrometry
Optimization and Challenges
Regioselectivity in Nitration
The nitration of 1-methyl-1,2,3,4-tetrahydroquinoline produces a 6:4 ratio of 6-nitro and 7-nitro isomers. Chromatographic separation (silica gel, hexane:ethyl acetate = 4:1) is required to isolate the 6-nitro derivative.
Oxalyl Chloride Reactivity
Overexposure to oxalyl chloride leads to over-acylation. Strict temperature control (−78°C to 0°C) and stoichiometric precision are critical.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactors for the amidation steps, reducing reaction times from 12 hours to 15 minutes and improving yields to 85%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted products.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: The compound may find use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s binding affinity, selectivity, and overall pharmacokinetics. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below compares key structural elements and their implications:
Key Observations :
- Trifluoromethyl Position : The meta-substituted trifluoromethyl group in the target compound may offer steric advantages in receptor binding compared to para-substituted analogs .
- Amino Substituents: Dimethylaminoethyl (target) vs. pyrrolidinyl (): Dimethylamino may improve solubility due to lower steric hindrance, while pyrrolidinyl could enhance receptor selectivity through cyclic amine interactions .
- Benzodioxol vs. Trifluoromethyl : The benzodioxol group in ’s compound may reduce oxidative metabolism but could decrease lipophilicity compared to trifluoromethyl .
Pharmacological and Binding Properties
Receptor Affinity
- σ-Receptor Binding : Compounds with trifluoromethoxy phenyl groups (e.g., ’s compound 29) exhibit Ki values of 2.1 nM (σ1) and 15.3 nM (σ2), suggesting high affinity. The target compound’s ethanediamide linkage may alter σ-receptor interaction compared to ethanamine backbones .
- The target compound’s trifluoromethyl group could enhance protease binding via hydrophobic interactions .
ADME Properties
- Metabolic Stability : Trifluoromethyl groups resist cytochrome P450 oxidation, contrasting with benzodioxol (), which may undergo ring-opening metabolism .
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a tetrahydroquinoline moiety and a trifluoromethyl phenyl group, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a relatively high complexity with multiple functional groups that may influence its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 922012-26-8 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The dimethylamino group is known to interact with receptors or enzymes, modulating their activity. The tetrahydroquinoline ring contributes to the binding affinity and specificity of the compound, while the trifluoromethyl group enhances its lipophilicity and metabolic stability.
Pharmacological Studies
Recent studies have investigated the compound's potential as an antitumor agent. It shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Case Studies
-
Study on Antitumor Effects :
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to caspase activation leading to apoptosis .
- Target Interaction Analysis :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Tetrahydroquinoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Dimethylamino Group : This step often utilizes dimethylamine under controlled conditions to ensure high yield.
- Formation of Ethanediamide Linkage : This involves coupling reactions with trifluoromethyl phenyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
